Structural Properties and Synthetic Utility of 4-Hydroxy-4-methylpent-1-en-3-one: A Comprehensive Technical Guide
Structural Properties and Synthetic Utility of 4-Hydroxy-4-methylpent-1-en-3-one: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Catalysis
Executive Summary
The architectural complexity of modern pharmaceuticals demands highly versatile, stereochemically tunable building blocks. 4-Hydroxy-4-methylpent-1-en-3-one (CAS: 22082-43-5) has emerged as a privileged electrophilic synthon in advanced organic synthesis. Unlike simple acrylates, which are notoriously prone to background non-selective reactions and poor catalyst binding, this α,β-unsaturated ketone functions as a highly controlled, tunable acrylate surrogate.
This whitepaper elucidates the structural properties, mechanistic advantages, and field-validated experimental protocols for utilizing 4-hydroxy-4-methylpent-1-en-3-one in complex molecule construction.
Physicochemical Profiling & Structural Causality
The physical behavior and innate reactivity of 4-hydroxy-4-methylpent-1-en-3-one are dictated by its unique structural motif: an enone system coupled with a tertiary alcohol at the α'-position.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 22082-43-5 | Standardized identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₁₀O₂ | Provides a low-molecular-weight scaffold ideal for atom-economic coupling. |
| Molecular Weight | 114.14 g/mol | Facilitates accurate stoichiometric scaling in catalytic workflows. |
| Exact Mass | 114.068 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| LogP | 0.51 | Indicates moderate lipophilicity, ensuring solubility in halogenated solvents (e.g., CHCl₃) critical for H-bonding catalysis. |
| Topological Polar Surface Area | 37.3 Ų | Reflects the exposed hydrogen-bonding network (carbonyl + hydroxyl) available for catalyst coordination. |
Data supported by the PubChem chemical database 1.
Structural Causality: The presence of the tertiary hydroxyl group adjacent to the ketone is not merely a structural anomaly; it is the fundamental driver of the molecule's unique reactivity. The intramolecular hydrogen bond between the hydroxyl proton and the ketone carbonyl oxygen pre-organizes the molecule, enhancing the electrophilicity of the β-carbon and distinguishing it from simple enones 2.
Mechanistic Paradigm: The Tunable Acrylate Surrogate
Direct asymmetric conjugate additions to simple acrylates or acrylic acid are frequently plagued by competitive racemic background reactions. 4-Hydroxy-4-methylpent-1-en-3-one bypasses these limitations. When bound to a chiral hydrogen-bond donor (such as a ureidoaminal catalyst), the α'-hydroxy enone forms a rigid, highly organized bidentate transition state. Following the stereoselective addition of a nucleophile, the ketol moiety serves as a "masked" functional group that can be orthogonally cleaved or elaborated into carboxylic acids, aldehydes, or nitriles 3.
Logical workflow for the asymmetric functionalization and downstream elaboration of the enone synthon.
Experimental Workflows & Validated Protocols
As a Senior Application Scientist, I emphasize that reproducibility hinges on controlling the microenvironment of the reaction. The following protocols are engineered as self-validating systems.
Protocol A: Organocatalytic Asymmetric Michael Addition of Nitroalkanes
This protocol utilizes the enone to capture unactivated α-branched nitroalkanes, generating tertiary nitrocompounds with high enantiomeric ratios (e.r. up to 96:4) 4.
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Causality Check: Why use anhydrous CHCl₃ at 0 °C? Chloroform provides a low-dielectric medium that prevents the disruption of the delicate hydrogen-bonding network between the bifunctional ureidoaminal catalyst and the enone. Lowering the temperature to 0 °C minimizes entropic penalties, rigidifying the transition state to maximize enantiomeric discrimination.
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Step-by-Step Methodology:
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Preparation: In an oven-dried reaction vial, dissolve 4-hydroxy-4-methylpent-1-en-3-one (0.2 mmol) and the chiral ureidoaminal catalyst (0.04 mmol, 20 mol%) in 0.6 mL of anhydrous CHCl₃.
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Thermal Equilibration: Cool the homogeneous mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.
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Nucleophile Addition: Add the unactivated α-branched nitroalkane (1.0 mmol, 5.0 equiv) dropwise over 2 minutes to prevent localized concentration spikes.
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Self-Validation (Monitoring): Stir the reaction at 0 °C. Monitor progression via TLC (Hexanes/EtOAc) or LC-MS until the enone is fully consumed (typically 24–48 hours).
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Isolation: Directly load the crude mixture onto a silica gel column. Purify via flash chromatography to isolate the enantioenriched tertiary nitrocompound.
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Stereochemical Validation: Determine the enantiomeric ratio (e.r.) using chiral stationary phase HPLC against a racemic standard.
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Protocol B: Microwave-Assisted Intramolecular Oxa-Michael Addition
This protocol converts aryl-substituted derivatives of the enone into 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-ones via a green, solvent-free approach 5.
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Causality Check: Why employ an alternating microwave irradiation cycle? Continuous microwave heating of highly reactive enones often leads to thermal runaway and polymerization. An alternating cycle (9s on, 21s off) ensures uniform energy distribution while maintaining the bulk temperature below the polymerization threshold. Triflic acid is selected because Brønsted acids efficiently protonate the enone carbonyl without irreversibly coordinating to the tertiary alcohol, ensuring high catalytic turnover.
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Step-by-Step Methodology:
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Reagent Loading: To an open, microwave-safe glass tube, add the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one derivative (0.5 mmol) and trifluoromethanesulfonic acid (triflic acid, 0.05 mmol, 10 mol%).
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Microwave Irradiation: Position the tube in the center of the microwave cavity. Irradiate at 650 W using an alternating cycle (9 s irradiation followed by 21 s cooling) for a total reaction time of 9 minutes.
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Self-Validation (Thermal Control): Immediately after the final irradiation period, verify the surface temperature of the tube using an IR thermometer to ensure it has not exceeded the degradation threshold of the specific aryl derivative.
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Purification: Cool the mixture to room temperature, dilute with a minimal amount of dichloromethane, and purify via column chromatography.
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Reaction pathway for the acid-catalyzed intramolecular oxa-Michael addition under microwave irradiation.
Downstream Elaboration Strategies
The true synthetic power of 4-hydroxy-4-methylpent-1-en-3-one lies in the post-reaction elaboration of the ketol moiety. The adjacent hydroxyl and carbonyl groups facilitate the formation of a cyclic periodate intermediate during oxidative cleavage, which rapidly fragments to yield carboxylic acids and benign acetone as a byproduct.
Table 2: Quantitative Yields for Ketol Elaboration Workflows
| Elaboration Target | Reagents / Conditions | Typical Isolated Yield | Mechanistic Note |
| Carboxylic Acid | Periodic Acid (H₅IO₆), Solvent | 75–80% | Oxidative cleavage via cyclic periodate intermediate; highly chemoselective. |
| Aldehyde | 1. Borane (BH₃) reduction2. 1,2-Diol oxidation | >70% | Requires initial reduction of the ketone to a 1,2-diol before oxidative cleavage. |
| Nitrile | 1. NH₂OH (Oximation)2. Ac₂O/Et₃N (Fragmentation) | ~85% | Spontaneous fragmentation follows acetylation of the oxime. |
| γ-Lactam | 1. Esterification2. NaBH₄/NiCl₂ (Nitro reduction)3. K₂CO₃ (Cyclization) | High Overall Yield | Provides access to 5,5-disubstituted γ-lactams bearing quaternary stereocenters. |
Data aggregated from organocatalytic Michael addition elaboration studies 3.
References
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PubChem (NIH) . 1-Penten-3-one, 4-hydroxy-4-methyl- | C6H10O2 - PubChem. URL:[Link]
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ACS Organic Letters . Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. URL:[Link]
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PubMed Central (PMC) . Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC. URL:[Link]
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Semantic Scholar . Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. URL:[Link]
Sources
- 1. 1-Penten-3-one, 4-hydroxy-4-methyl- | C6H10O2 | CID 11274987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Penten-3-one, 4-hydroxy-4-methyl- | 22082-43-5 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
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